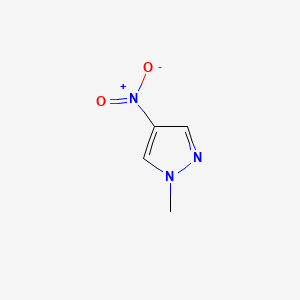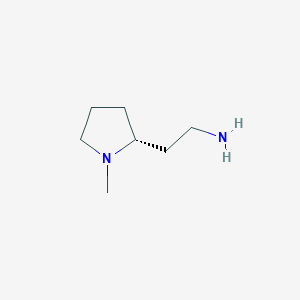
1-Méthyl-4-nitro-1H-pyrazole
Vue d'ensemble
Description
1-Methyl-4-nitro-1H-pyrazole is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at adjacent positions. Pyrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Synthesis Analysis
The synthesis of pyrazole derivatives, including 1-methyl-4-nitro-1H-pyrazole, often involves the reaction of hydrazones with nitroolefins. A regioselective synthesis approach has been developed for the creation of tri- and tetrasubstituted pyrazoles, which could be applicable to the synthesis of 1-methyl-4-nitro-1H-pyrazole . The process involves a stepwise cycloaddition mechanism, which is a common strategy in constructing the pyrazole core.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using techniques such as X-ray diffraction (XRD), NMR spectroscopy, and computational methods like density functional theory (DFT). For instance, the molecular and supramolecular structures of certain pyrazole derivatives have been established by XRD, revealing details such as crystal system, space group, and molecular conformation . These studies provide insights into the geometric parameters that could be similar in the case of 1-methyl-4-nitro-1H-pyrazole.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including nucleophilic substitution, which is a key transformation for functional group modifications. For example, trinitropyrazole reacts with nucleophiles such as ammonia, amines, and thiols, leading to the substitution of the nitro group and the formation of dinitropyrazoles . This type of reactivity could be expected for 1-methyl-4-nitro-1H-pyrazole as well, allowing for the introduction of different substituents at the nitro position.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. Properties such as melting points, solubility, and stability can be determined experimentally. Computational studies, including DFT calculations, can predict properties like vibrational frequencies, NMR chemical shifts, and molecular electrostatic potential . These theoretical predictions often show good agreement with experimental data, providing a comprehensive understanding of the compound's behavior. Additionally, the reactivity of pyrazole derivatives can be compared by studying their reactions under various conditions, as seen in the synthesis of 5-aryl-3-(methylsulfanyl)-1H-pyrazoles .
Applications De Recherche Scientifique
Développement de matériaux énergétiques
Le 1-méthyl-4-nitropyrazole est un composant clé dans le développement de matériaux énergétiques (ME), qui comprennent les explosifs, les propulseurs et les artifices . Ces matériaux se caractérisent par leur chaleur de formation élevée, leur densité, leur stabilité thermique ajustée et leurs performances de détonation. La structure du pyrazole nitré du composé en fait un candidat pour la création de ME puissants et peu sensibles, respectueux de l'environnement.
Synthèse de matériaux à haute densité énergétique
Le composé joue un rôle important dans la synthèse de matériaux à haute densité énergétique (MHDE) utilisés dans diverses applications énergétiques et comme explosifs ou propulseurs . Les MHDE sont essentiels pour faire progresser les technologies militaires et aérospatiales en raison de leur capacité à libérer de grandes quantités d'énergie lors de leur activation.
Explosifs coulables
Les chercheurs visent à utiliser le 1-méthyl-4-nitropyrazole pour développer des candidats potentiels pour les explosifs coulables . Il s'agit d'un type d'explosif lié au plastique où le composé pourrait contribuer à la stabilité et à la production d'énergie de la formulation.
Munitions insensibles
Les dérivés du composé sont explorés pour une utilisation dans les munitions insensibles . Ces dernières sont conçues pour résister à des stimuli externes tels que les impacts et le feu sans détonation, ce qui accroît la sécurité du personnel militaire et réduit les dommages non intentionnels.
Formulations pyrotechniques
Dans le domaine de la pyrotechnie, le 1-méthyl-4-nitropyrazole est utilisé pour créer des compositions qui produisent des explosions contrôlées à des fins de divertissement, de signalisation ou d'éclairage . Ses propriétés thermiques peuvent être ajustées pour modifier la couleur, le son et l'intensité de l'effet pyrotechnique.
Recherche pharmaceutique
Bien que non utilisé directement en pharmacie, la structure du composé sert d'échafaudage pour la création d'intermédiaires pharmaceutiques . Ces intermédiaires peuvent être transformés ultérieurement pour développer des médicaments ayant des applications thérapeutiques potentielles.
Synthèse chimique et catalyse
Le 1-méthyl-4-nitropyrazole est impliqué dans la synthèse chimique en tant que réactif ou catalyseur pour la production de divers composés organiques . Sa réactivité peut être exploitée pour faciliter ou déclencher des réactions chimiques dans la synthèse de molécules complexes.
Science des matériaux
Les propriétés uniques du composé présentent un intérêt dans la science des matériaux, notamment pour la création de nouveaux matériaux présentant des caractéristiques spécifiques telles qu'une durabilité ou une réactivité accrue . Il pourrait être utilisé pour modifier les propriétés des polymères ou créer de nouveaux matériaux composites.
Safety and Hazards
Mécanisme D'action
Target of Action
Similar nitro-containing compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
Nitro-containing compounds generally undergo biotransformation in the body, leading to the formation of reactive species that can interact with biological targets .
Biochemical Pathways
Nitro-containing compounds are often involved in redox reactions and can interfere with various metabolic pathways .
Pharmacokinetics
As a nitro-containing compound, it is likely to undergo metabolic transformations in the body .
Result of Action
Nitro-containing compounds can generate reactive species that may cause cellular damage .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 1-Methyl-4-nitro-1H-pyrazole . For instance, certain conditions may affect its solubility, absorption, and metabolic transformation .
Propriétés
IUPAC Name |
1-methyl-4-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-6-3-4(2-5-6)7(8)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVJIVYLYOVBRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192990 | |
| Record name | Pyrazole, 1-methyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3994-50-1 | |
| Record name | 1-Methyl-4-nitro-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3994-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazole, 1-methyl-4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003994501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazole, 1-methyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-4-nitro-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1-methyl-4-nitropyrazole?
A1: 1-Methyl-4-nitropyrazole has the molecular formula C4H5N3O2 and a molecular weight of 127.10 g/mol. []
Q2: What spectroscopic data is available for characterizing 1-methyl-4-nitropyrazole?
A2: Researchers have employed various spectroscopic techniques to characterize 1-methyl-4-nitropyrazole. These include:
- NMR Spectroscopy: 1H NMR, 13C NMR, and 15N NMR provide information about the compound's structure and electronic environment. [, , ]
- IR Spectroscopy: Infrared spectroscopy helps identify functional groups and analyze vibrational modes within the molecule. [, ]
- Mass Spectrometry: Techniques like ESI MS are used to determine the molecular weight and fragmentation pattern of the compound. []
Q3: How does the nitro group influence the reactivity of 1-methyl-4-nitropyrazole?
A3: The nitro group, being strongly electron-withdrawing, significantly affects the reactivity of 1-methyl-4-nitropyrazole. It deactivates the pyrazole ring towards electrophilic aromatic substitution, making reactions at other positions more favorable. [, ]
Q4: Can 1-methyl-4-nitropyrazole undergo vicarious nucleophilic substitution reactions?
A4: Yes, studies have shown that 1-methyl-4-nitropyrazole undergoes vicarious nucleophilic substitution of hydrogen with various nucleophiles like hydrazines and aminoazoles in the presence of strong bases. [, ]
Q5: How can 4-nitroiodopyrazoles be synthesized?
A5: 4-Nitroiodopyrazoles can be synthesized through the nitrodeiodination of polyiodopyrazoles using a mixture of nitric acid and sulfuric acid. This method offers a convenient route to these otherwise challenging to access compounds. []
Q6: What is the biological activity of 1-methyl-4-nitropyrazole?
A6: 1-Methyl-4-nitropyrazole, alongside other nitropyrazole derivatives, has been investigated for potential antiparasitic activity against organisms like Trichomonas vaginalis and Entamoeba invadens. [] It has also shown some activity against Plasmodium berghei, albeit weaker than the reference drug metronidazole. []
Q7: Can 1-methyl-4-nitropyrazole be used as a building block for other biologically active compounds?
A7: Yes, 1-methyl-4-nitropyrazole serves as a versatile building block in organic synthesis. For instance, it can be used to synthesize pyrazolo-fused 7-deazapurine ribonucleosides, some of which exhibit cytotoxic effects against cancer and leukemia cell lines and antiviral activity against hepatitis C virus. []
Q8: Have there been any computational studies on 1-methyl-4-nitropyrazole?
A8: Yes, computational studies have been conducted to investigate the structure and properties of 1-methyl-4-nitropyrazole. Theoretical calculations, including anharmonic Raman and infrared spectra analysis, have been performed to understand its vibrational modes and electronic structure. []
Q9: What is known about the structure-activity relationships (SAR) of 1-methyl-4-nitropyrazole and its derivatives?
A9: While limited specific information is available regarding SAR for 1-methyl-4-nitropyrazole itself, studies on related nitropyrazole derivatives suggest that the position and nature of substituents on the pyrazole ring can significantly influence biological activity. For example, the presence of a nitro group at the 4-position seems crucial for antiparasitic activity in some cases. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1328708.png)
![[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid](/img/structure/B1328713.png)
![[{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328714.png)
![[{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328716.png)
![[{2-[(2-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328717.png)
![[{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328720.png)
![[{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328721.png)
![{(4-Methoxyphenyl)[2-(4-methyl-1,4-diazepan-1-yl)-2-oxoethyl]amino}acetic acid](/img/structure/B1328724.png)
-amino]acetic acid](/img/structure/B1328725.png)

![1-[4-(Methylsulphonyl)naphth-1-yl]piperidine-4-carboxamide](/img/structure/B1328731.png)
![1-[2-(Methylsulfonyl)-4-nitrophenyl]homopiperazine](/img/structure/B1328732.png)